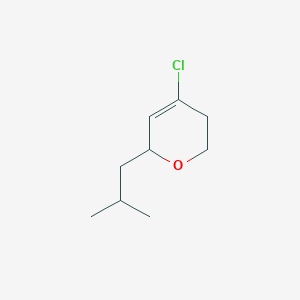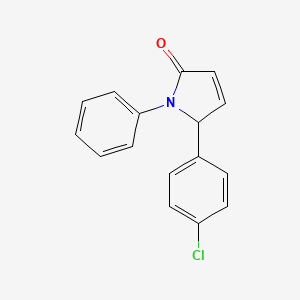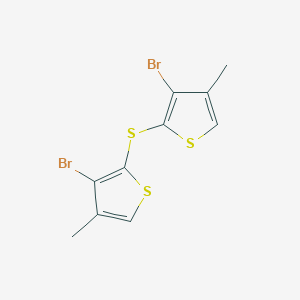
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is a heterocyclic organic compound It is characterized by a pyran ring substituted with a chlorine atom and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran typically involves the reaction of a suitable pyran precursor with chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom into the pyran ring. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 6-(2-methylpropyl)-3,6-dihydro-2H-pyran.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Pyranones
Reduction: 6-(2-methylpropyl)-3,6-dihydro-2H-pyran
Substitution: Various substituted pyran derivatives
科学的研究の応用
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated pyrans on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom and the pyran ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(2-methylpropyl)pyrimidine
- 4-Chloro-6-(2-methylpropyl)pyridine
- 4-Chloro-6-(2-methylpropyl)pyrazine
Comparison
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is unique due to its pyran ring structure, which distinguishes it from pyrimidine, pyridine, and pyrazine derivatives. The presence of the chlorine atom and the isobutyl group also contributes to its distinct chemical and biological properties.
特性
CAS番号 |
562810-12-2 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC名 |
4-chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H15ClO/c1-7(2)5-9-6-8(10)3-4-11-9/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
BLYMZBRPGFTZER-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C=C(CCO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)

![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)


![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)




